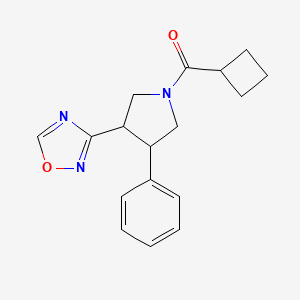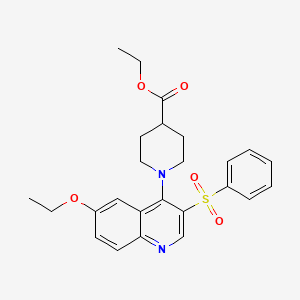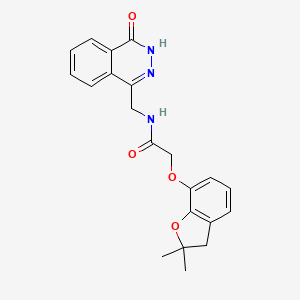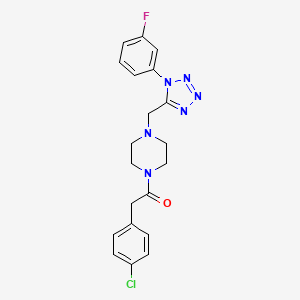
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclobutyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Oxadiazole is a five-membered heterocyclic compound containing two nitrogen atoms, one oxygen atom, and two carbon atoms . It’s an essential motif in drug discovery and is incorporated in many experimental, investigational, and marketed drugs .
Synthesis Analysis
1,2,4-Oxadiazoles can be synthesized by various methods. One common method involves the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions. For example, they can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
Physical And Chemical Properties Analysis
1,2,4-Oxadiazoles have hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . They show better hydrolytic and metabolic stability compared to amides .
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of compounds with 1,2,4-oxadiazole derivatives showcases advanced methods for creating molecules with potential biological activities. For instance, a study presented a convenient synthesis procedure for Ciproxifan, a reference antagonist for the histamine H3 receptor, highlighting the importance of 1,2,4-oxadiazole in medicinal chemistry (Stark, 2000).
- The role of lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives was investigated, underscoring the significance of these non-covalent interactions in determining the supramolecular architectures of such compounds (Sharma et al., 2019).
Antimicrobial Activities
- Research into oxadiazole derivatives, including those with similar structural motifs to "(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclobutyl)methanone," has revealed antimicrobial properties. A study detailed the synthesis and characterization of novel indole-based 1,3,4-oxadiazoles with demonstrated antimicrobial activity (Nagarapu & Pingili, 2014).
Application in Drug Design
- The development of new compounds with specific functional groups, such as 1,2,4-oxadiazole, has implications for drug design, particularly in the search for new antimycobacterial agents. This is exemplified by the synthesis of oxazolyl thiosemicarbazones and their evaluation against Mycobacterium tuberculosis, indicating the potential of such compounds in treating tuberculosis (Sriram et al., 2006).
Anticancer Evaluation
- Compounds structurally related to "this compound" have been evaluated for anticancer activity, highlighting the broader research interest in oxadiazole derivatives as potential anticancer agents. For example, the synthesis and reaction of certain methanone compounds for anticancer evaluation emphasize the ongoing exploration of novel therapeutic agents (Gouhar & Raafat, 2015).
作用機序
Safety and Hazards
将来の方向性
1,2,4-Oxadiazoles have a wide range of applications in medicinal chemistry and material science. They are being actively researched for their potential as anti-infective agents . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
特性
IUPAC Name |
cyclobutyl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(13-7-4-8-13)20-9-14(12-5-2-1-3-6-12)15(10-20)16-18-11-22-19-16/h1-3,5-6,11,13-15H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMOUXLECYTLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2726107.png)
![Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2726108.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline](/img/structure/B2726110.png)

![8-butyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726115.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2726119.png)

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2726121.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2726124.png)

![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2726126.png)
![4-[4-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenoxy]azetidin-2-one](/img/structure/B2726127.png)
